Cypate (hydrochloride)

NIR fluorescence imaging molar extinction coefficient carbocyanine photophysics

Cypate (hydrochloride) is a heptamethine carbocyanine near-infrared (NIR) fluorescent dye and a dicarboxylic acid derivative of indocyanine green (ICG), with peak absorption at ~780–790 nm and emission at ~805–830 nm. It belongs to the photosensitizer family and uniquely integrates fluorescence imaging capability with both photothermal therapy (PTT) and photodynamic therapy (PDT) modalities within a single molecular scaffold.

Molecular Formula C41H41ClN2O4
Molecular Weight 661.2 g/mol
Cat. No. B12398685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypate (hydrochloride)
Molecular FormulaC41H41ClN2O4
Molecular Weight661.2 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl
InChIInChI=1S/C41H40N2O4.ClH/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47;/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47);1H
InChIKeyDRQWRIGXXWTGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cypate (Hydrochloride) Procurement Guide: NIR Fluorophore Selection for Targeted Imaging and Phototherapy Research


Cypate (hydrochloride) is a heptamethine carbocyanine near-infrared (NIR) fluorescent dye and a dicarboxylic acid derivative of indocyanine green (ICG), with peak absorption at ~780–790 nm and emission at ~805–830 nm [1]. It belongs to the photosensitizer family and uniquely integrates fluorescence imaging capability with both photothermal therapy (PTT) and photodynamic therapy (PDT) modalities within a single molecular scaffold [2]. Originally developed to overcome ICG's lack of reactive conjugation handles, cypate incorporates two carboxylate groups that enable covalent bioconjugation to targeting peptides, antibodies, and nanocarriers without compromising optical properties [1]. Its molar extinction coefficient exceeds 150,000 M⁻¹cm⁻¹ and its fluorescence quantum yield is below 20%, characteristics that favour thermoacoustic and deep-tissue imaging applications [3].

Why ICG or Generic Cyanine Dyes Cannot Substitute for Cypate (Hydrochloride) in Targeted Theranostic Applications


Generic substitution of cypate with unmodified ICG or other heptamethine cyanines (e.g., IR-780, IR-783) fails because the key differentiating features of cypate are not present in these analogs. ICG lacks carboxylic acid functional groups, restricting it to non-covalent, hydrophobic binding to plasma proteins with poor conjugation stability . Cypate's two carboxyl groups permit stable, site-specific amide bond formation with targeting moieties, yielding conjugates that retain >60–80% of the parent biomolecule's immunoreactivity . Furthermore, cypate's greater lipophilicity relative to hydrophilic ICG derivatives produces fundamentally different in vivo pharmacokinetics—slower renal clearance and stronger tumor retention—meaning that imaging and therapeutic outcomes are not interchangeable between dye scaffolds [1]. Quantitative comparative evidence demonstrating precisely where cypate diverges from its closest analogs is provided below.

Cypate (Hydrochloride) Comparative Evidence Guide: Head-to-Head Quantitative Differentiation from ICG, ICG-Der-02, and Monovalent Cypate Conjugates


Molar Extinction Coefficient: Cypate vs. ICG — 85% Higher Photon Absorption Capacity for Superior Imaging Signal

Cypate exhibits a molar extinction coefficient of 224,000 M⁻¹cm⁻¹ at its peak absorption wavelength (782 nm), a value approximately 85% higher than the 121,000 M⁻¹cm⁻¹ reported for ICG at its 780 nm peak, when both are measured under comparable conditions in organic or aqueous-organic solvent systems . This ~1.85-fold advantage in photon absorption efficiency directly translates to proportionally stronger fluorescence emission per unit concentration, enabling detection at lower probe doses or within deeper tissue volumes.

NIR fluorescence imaging molar extinction coefficient carbocyanine photophysics

Covalent Bioconjugation Capacity: Two Carboxyl Groups vs. Zero — Enabling Site-Specific Probe Engineering Unavailable with ICG

Cypate possesses two carboxylic acid (-COOH) functional groups that permit covalent amide bond formation with primary amines on peptides, antibodies, or nanocarrier surfaces, yielding chemically defined, stable conjugates [1]. In direct structural contrast, ICG contains no reactive functional groups and can only associate with biomolecules through non-covalent hydrophobic and electrostatic interactions, resulting in conjugates with poorly controlled stoichiometry, stability limited by dissociation kinetics, and batch-to-batch variability . The practical consequence is quantitatively demonstrated: cypate conjugated to tumor-targeting moieties retains 60–80% of the parent biomolecule's immunoreactivity post-conjugation .

bioconjugation chemistry targeted molecular probes amide bond formation

Divalent RGD Ligand Binding Affinity: 15.3-Fold IC50 Improvement Over Monovalent Cypate Conjugate via Simultaneous Dual Integrin Engagement

In a direct head-to-head competitive binding assay, the divalent cypate conjugate cypate-[c(RGDfK)]₂ (compound 1) exhibited an IC₅₀ of 0.281 ± 0.009 nM for integrin αvβ3, representing a 15.3-fold improvement over the monovalent counterpart cypate-c(RGDfK) (compound 2) with an IC₅₀ of 4.305 ± 0.056 nM [1]. The corresponding inhibition constants (Kᵢ) were 0.043 ± 0.015 and 0.663 ± 0.086, respectively. This enhanced binding affinity was functionally corroborated by in vivo tumor imaging: compound 1 showed clear tumor localization with high tumor/muscle contrast at 4 h post-injection, whereas compound 2 exhibited high liver and kidney accumulation with low tumor uptake [1].

integrin αvβ3 targeting multivalent ligand design tumor optical imaging

Liposomal Cypate (Lipo-Cy) Dose Efficiency: 10-Fold Dosage Reduction vs. Free Cypate While Achieving Effective Synergistic PTT/PDT Tumor Therapy

Encapsulation of cypate within liposomes (Lipo-Cy) spatially confines dye molecules in the hydrophobic lipid bilayer, inducing π–π aggregation that enhances nonradiative transition. This nanoscale engineering produces superior photothermal conversion efficiency and increased singlet oxygen quantum yield compared to free cypate [1]. Critically, Lipo-Cy achieved effective synergistic PTT/PDT tumor ablation at dosages 10 times lower than those required for free cypate, while simultaneously demonstrating enhanced cellular uptake and preferential tumor accumulation with prolonged retention [1]. This 10-fold dose advantage was demonstrated in vivo and directly attributed to the improved photophysical parameters and pharmacokinetic profile conferred by liposomal encapsulation of the cypate chromophore.

liposomal drug delivery photothermal therapy photodynamic therapy dose reduction

SP3NP Intracellular Photothermal Heating: 41.2°C Achieved with PEGylated Cypate Nanoparticles vs. Negligible Heating by Free Cypate at Equivalent Dose

Self-assembled PEGylated cypate nanoparticles (SP3NPs, ~60 nm) generated a temperature increase (ΔT) of 17.4°C at 100 μg mL⁻¹ and 25.3°C at 200 μg mL⁻¹ upon 808 nm NIR laser irradiation (0.8 W cm⁻², 5 min), reaching a plateau within 2 min of irradiation [1]. When applied to B16F10 melanoma cells at an equivalent cypate dose of 20 μg mL⁻¹ followed by 3 min NIR irradiation, SP3NPs elevated the intracellular temperature to 41.2°C, an effect that was largely absent in cells treated with free cypate under identical conditions [1]. Furthermore, SP3NPs demonstrated the unique ability to undergo irreversible photodecomposition upon NIR laser irradiation, a property not shared by free cypate, providing a built-in biodegradation mechanism [1].

self-assembled nanoparticles intracellular hyperthermia image-guided phototherapy PEGylated cypate

Cypate-NaNdF₄ Nanocomposite Photothermal Conversion Efficiency: 50.4% — Outperforming Typical NIR-Absorbing Photothermal Materials

When cypate dyes are coordinated onto NaNdF₄ lanthanide nanoparticles as an antenna sensitizer, the resulting cypate-NaNdF₄ nanocomposite achieves a photothermal conversion efficiency (PCE) of 50.4%, a value that outperforms those of typical photothermal materials with high NIR absorption [1]. This synergism arises from a dual heat-generation mechanism combining lanthanide cross-relaxation (Nd³⁺) and cypate dye intermolecular collisions. Additionally, the intersystem crossing of cypate is inhibited due to depopulation of the S₁ exciton via energy transfer to the lanthanide matrix, which improves the anti-photobleaching ability of the dye [1].

lanthanide nanoparticle sensitization photothermal conversion efficiency dye-sensitized nanocomposites

Cypate (Hydrochloride) Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Receptor-Targeted NIR Optical Imaging Requiring Covalent Probe-Antibody or Probe-Peptide Conjugation

When the research objective is molecularly targeted fluorescence imaging of tumors or specific cell-surface receptors (e.g., integrin αvβ3, GLUT1, somatostatin receptors), cypate is the structurally requisite fluorophore because its two carboxyl groups enable stable, stoichiometrically defined covalent amide conjugation to targeting vectors [1]. Unmodified ICG cannot fulfil this role, as it lacks reactive functional groups and produces only non-covalent, physically adsorbed complexes with unpredictable stability and stoichiometry [2]. Cypate conjugates retain 60–80% of the parent biomolecule's immunoreactivity, ensuring that the targeting function is preserved alongside the optical signal [1]. For maximum binding affinity, the divalent architecture cypate-[c(RGDfK)]₂ achieves an IC₅₀ of 0.281 nM—more than 15-fold better than the monovalent construct—making it the preferred platform when targeting receptors that permit simultaneous dual-ligand engagement [3].

Combined Photothermal-Photodynamic Therapy (PTT/PDT) Nanomedicine Engineering Requiring Dual-Modal Action from a Single Chromophore

Cypate is uniquely suited as a single-molecule theranostic scaffold for combined PTT/PDT because, upon NIR irradiation, its excited electrons simultaneously undergo non-radiative relaxation to generate localized hyperthermia and energy transfer to molecular oxygen to produce reactive singlet oxygen [1]. This dual-modal capacity has been validated in both liposomal (Lipo-Cy) and self-assembled PEGylated nanoparticle (SP3NP) formulations. Lipo-Cy achieves effective synergistic tumor ablation at doses 10-fold lower than free cypate [2], while SP3NPs generate intracellular temperatures of 41.2°C with concomitant ¹O₂ production and also exhibit irreversible photodecomposition, providing a built-in biodegradation mechanism absent in non-degradable inorganic photothermal agents such as gold nanorods [1]. Researchers developing combined PTT/PDT nanomedicines should prioritise cypate over ICG or IR-780 because only cypate's carboxylated structure permits stable PEGylation for self-assembly while preserving dual phototherapeutic functionality.

Multivalent Molecular Probe Platform Design for Enhanced Receptor Avidity and In Vivo Tumor Contrast

Cypate's symmetrical dicarboxylic acid architecture makes it uniquely capable of serving simultaneously as both the NIR fluorophore and the structural linker in multivalent ligand constructs [1]. The cypate-[c(RGDfK)]₂ divalent ligand, where cypate itself acts as the rigid linker spanning two adjacent integrin αvβ3 binding sites, demonstrated clear tumor localization with high tumor/muscle contrast at 4 h post-injection, whereas the monovalent counterpart showed predominantly hepatic and renal accumulation with poor tumor uptake [1]. Cypate's polymethine-bridged benzoindoline scaffold may pre-organise the divalent ligands for simultaneous dual-receptor binding with reduced entropic penalty [1]. This 'fluorophore-as-linker' strategy is not replicable with mono-functional NIR dyes such as IRDye 800CW or ICG-Der-02, which would require a separate linker moiety and risk increased molecular weight and altered pharmacokinetics.

Lanthanide Nanoparticle Sensitization for High-Efficiency NIR-II Photothermal Platforms

Cypate's large NIR absorption cross-section and favourable excited-state dynamics make it a leading candidate as a molecular antenna sensitizer for lanthanide-based photothermal nanomaterials [1]. The cypate-NaNdF₄ nanocomposite achieves a photothermal conversion efficiency of 50.4%, substantially exceeding that of typical organic dyes and noble metal systems [1]. Critically, the energy transfer from cypate's S₁ exciton to the Nd³⁺ lanthanide matrix also inhibits intersystem crossing and improves anti-photobleaching resistance, addressing a key limitation of cyanine dyes under continuous NIR irradiation [1]. This application scenario is particularly relevant for researchers developing NIR-II theranostic platforms that require both high photothermal efficiency and extended operational photostability.

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